N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
Description
This compound features a propanamide backbone substituted with a benzyl group and a 3,4-dimethylphenoxy moiety.
Properties
Molecular Formula |
C22H27NO4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C22H27NO4S/c1-16-9-10-21(13-17(16)2)27-18(3)22(24)23(14-19-7-5-4-6-8-19)20-11-12-28(25,26)15-20/h4-10,13,18,20H,11-12,14-15H2,1-3H3 |
InChI Key |
JQMSYXRKDYAGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multiple steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced via an etherification reaction using 3,4-dimethylphenol and an appropriate alkylating agent.
Incorporation of the Dioxidotetrahydrothiophenyl Group: This group can be synthesized through a series of oxidation and reduction reactions starting from tetrahydrothiophene.
Formation of the Propanamide Backbone: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
The 3,4-dimethylphenoxy group distinguishes this compound from analogs with differing substitution patterns:
- N-benzyl-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide (): The shift from 3,4-dimethyl to 2,3-dimethylphenoxy alters steric and electronic properties. The 3,4-dimethyl configuration may enhance lipophilicity and π-π stacking interactions compared to the 2,3-isomer .
Table 1: Phenoxy Substituent Impact
Variations in the Benzyl Group
The benzyl group can be modified with halogens or other substituents to tune activity:
- N-(3-fluorobenzyl)-3-methylbenzamide derivatives (): Fluorination at the benzyl group (e.g., in BH37708 and BH37709) increases metabolic resistance and may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
Sulfone Group Comparisons
The 1,1-dioxidotetrahydrothiophen-3-yl sulfone group is critical for solubility and electronic effects. Analogs lacking this group, such as N-(tetrahydro-2-furanylmethyl)amine derivatives (), exhibit reduced polarity, which may lower aqueous solubility but improve membrane permeability .
Table 2: Impact of Sulfone vs. Non-Sulfone Groups
| Compound Feature | Sulfone-Containing (Target) | Non-Sulfone () |
|---|---|---|
| Polarity | High | Moderate |
| Solubility | Improved in polar solvents | Lower in polar solvents |
| Metabolic Stability | Likely higher | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
